Neomycin palmitate

Description

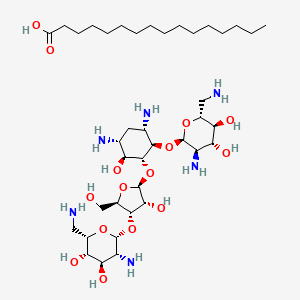

Neomycin palmitate is a derivative of neomycin, a broad-spectrum aminoglycoside antibiotic, esterified with palmitic acid. Neomycin itself inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, effective against Gram-negative and some Gram-positive bacteria .

Properties

CAS No. |

55298-68-5 |

|---|---|

Molecular Formula |

C39H78N6O15 |

Molecular Weight |

871.1 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hexadecanoic acid |

InChI |

InChI=1S/C23H46N6O13.C16H32O2/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-23,30-36H,1-4,24-29H2;2-15H2,1H3,(H,17,18)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |

InChI Key |

RZXTUCFALKTJJO-WQDIDPJDSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Other CAS No. |

55298-68-5 |

Synonyms |

Fradiomycin Sulfate Neomycin Neomycin Palmitate Neomycin Sulfate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Palmitate esters are widely used to modify drug solubility, bioavailability, and targeting. Below is a comparative analysis of neomycin palmitate with key analogues:

Table 1: Structural and Functional Comparison of Palmitate Esters

Table 2: Pharmacological and Toxicological Profiles

Key Research Findings

Enhancement of Drug Efficacy :

- Palmitate conjugation improves drug delivery. For example, palmitate boosts the efficacy of cisplatin and doxorubicin in endometrial cancer by enhancing cellular uptake . This compound may similarly leverage this mechanism for antibacterial applications.

- Naringin palmitate’s binding to bovine serum albumin (BSA) suggests that this compound might also interact with plasma proteins, altering its pharmacokinetics .

Toxicity and Safety Profiles: Free palmitate induces apoptosis in cardiomyocytes via impaired fatty acid metabolism . However, esterified forms (e.g., retinyl palmitate) often exhibit reduced cytotoxicity compared to free fatty acids .

Enzyme Interactions :

- Ascorbyl palmitate inhibits type 3 iodothyronine deiodinase via mechanisms distinct from thyroid hormones, suggesting palmitate esters may target diverse enzymatic pathways .

Q & A

Q. What experimental approaches are recommended for determining the antibacterial efficacy of Neomycin palmitate in vitro?

Methodological Answer:

- Use broth microdilution assays following Clinical and Laboratory Standards Institute (CLSI) guidelines to measure Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacterial strains .

- Include controls: (a) Neomycin sulfate as a reference antibiotic, (b) solvent-only controls to exclude vehicle effects, and (c) growth-positive controls.

- Validate results using agar disk-diffusion assays to correlate inhibition zones with MIC values .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Document reaction conditions meticulously: molar ratios of neomycin to palmitic acid, catalyst type (e.g., lipases), temperature, and reaction time.

- Use HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) to verify purity (>98%) and monitor byproducts .

- Publish detailed protocols in the Materials and Methods section, including batch-specific data (e.g., solvent traces) in supplementary files .

Q. What are the standard protocols for assessing the stability of this compound under varying pH conditions?

Methodological Answer:

- Conduct accelerated stability studies using buffers at pH 2.0 (simulating gastric fluid) and pH 7.4 (physiological pH) at 37°C.

- Quantify degradation via LC-MS (Liquid Chromatography-Mass Spectrometry) and compare peak areas of intact compound versus degradation products over time .

- Report stability data as mean ± SEM with statistical significance (p < 0.05) using unpaired Student’s t-tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values of this compound across studies?

Methodological Answer:

Q. What advanced techniques are suitable for studying the metabolic fate of this compound in mammalian cells?

Methodological Answer:

- Use Isotopomer Spectral Analysis (ISA) with 13C-labeled palmitate to trace incorporation into lipid pools and quantify metabolic flux .

- Combine with RNA-seq to identify genes upregulated during neomycin-palmitate exposure (e.g., lipid metabolism or antibiotic resistance pathways) .

- Validate findings using knockout cell lines (e.g., CRISPR-Cas9 targeting lipid transporters) .

Q. How can Response Surface Methodology (RSM) optimize the enzymatic synthesis of this compound?

Methodological Answer:

- Design a 4-factor, 3-level RSM experiment : variables include enzyme loading (3–7% w/w), molar ratio (1:3–1:7), ultrasound power (60–100 W), and duty cycle (30–70%) .

- Analyze data using second-order polynomial equations to predict yield maxima and interaction effects.

- Validate optimized conditions in triplicate and report 95% confidence intervals for reproducibility .

Q. What strategies mitigate cytotoxicity of this compound in eukaryotic cell lines?

Methodological Answer:

- Screen cytotoxicity using MTT assays with dose-response curves (1–100 µg/mL) and calculate IC50 values .

- Modify formulation: Encapsulate in lipid nanoparticles to reduce free drug exposure .

- Conduct transcriptomic profiling to identify pathways (e.g., oxidative stress) and co-administer antioxidants (e.g., N-acetylcysteine) .

Q. Data Analysis and Reporting

Q. How should researchers handle contradictory data in publications about this compound’s efficacy?

Methodological Answer:

- Conduct scoping reviews to map conflicting evidence, categorize studies by experimental design, and identify knowledge gaps .

- Use sensitivity analysis to test if exclusion of low-quality studies (e.g., small sample sizes) alters conclusions .

- Publish negative results in supplementary files to enhance transparency .

Q. What are best practices for validating this compound’s purity in peer-reviewed studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.